molecular formula C13H11N3O B2795614 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol CAS No. 309949-80-2

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B2795614
CAS No.: 309949-80-2
M. Wt: 225.251
InChI Key: UXZWCEIXHWAVDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 3-amino-1-phenylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of cancer cell growth or the reduction of microbial activity.

Comparison with Similar Compounds

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-7-12-14-13(17)8-11(16(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZWCEIXHWAVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309949-80-2
Record name 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol
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